molecular formula C13H12O6 B7829162 (3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid CAS No. 84736-28-7

(3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid

Cat. No.: B7829162
CAS No.: 84736-28-7
M. Wt: 264.23 g/mol
InChI Key: KIBLCRDWYKUFIB-WTKPLQERSA-N
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Description

(3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid is an organic compound characterized by the presence of a benzodioxole ring and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid typically involves the condensation of 1,3-benzodioxole derivatives with methoxycarbonyl precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-4-(1,3-benzodioxol-5-yl)-3-(methoxycarbonyl)but-3-enoic acid is unique due to its specific structural features, such as the combination of the benzodioxole ring and the methoxycarbonyl group

Properties

IUPAC Name

(Z)-4-(1,3-benzodioxol-5-yl)-3-methoxycarbonylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-17-13(16)9(6-12(14)15)4-8-2-3-10-11(5-8)19-7-18-10/h2-5H,6-7H2,1H3,(H,14,15)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBLCRDWYKUFIB-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC2=C(C=C1)OCO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419446
Record name NSC195955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84736-28-7
Record name NSC195955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC195955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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